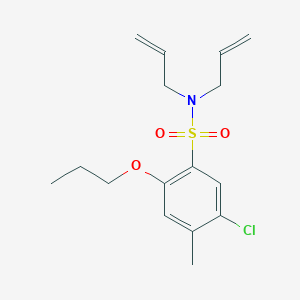
2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.53 . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 3 chlorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride are not detailed in the search results, beyond its molecular formula and weight .Wissenschaftliche Forschungsanwendungen
Crystallographic and Structural Analysis
The compound 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine; dihydrochloride has been utilized in crystallographic studies to understand molecular structures. For example, Aydın et al. (2017) investigated the crystal and electronic structure of a related compound, highlighting the importance of such studies in understanding molecular interactions and geometries, which are crucial in the development of new materials and drugs (Aydın et al., 2017).
Chemical Synthesis and Reactions
The compound is also an integral part of various synthetic routes for creating novel chemical entities. Ahmed et al. (2006) described the synthesis of novel compounds through reactions involving a related pyrazolone, showcasing how such chemicals serve as pivotal intermediates in the creation of potentially therapeutic agents (Ahmed et al., 2006).
Biological and Biomedical Research
In the realm of biomedical research, such compounds have been investigated for their binding interactions with biological macromolecules. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including a related ethanamine compound, and studied their DNA binding, nuclease activity, and cytotoxicity, highlighting the compound's potential application in developing therapeutic agents (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.2ClH/c1-5-6(7)4-9-10(5)3-2-8;;/h4H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYNQAQHNNRNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)






![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)


![6-methoxy-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B2513288.png)
![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)
